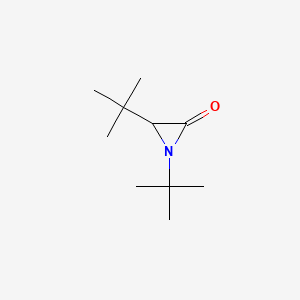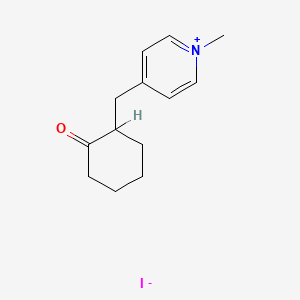
1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide is a pyridinium salt with a unique structure that combines a pyridinium ring with a cyclohexanone moiety
Méthodes De Préparation
The synthesis of 1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide typically involves the reaction of 1-methylpyridinium iodide with 2-oxocyclohexylmethyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or methanol, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridinium salts with oxidized side chains.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles like hydroxide or alkoxide ions replace the iodide ion.
Applications De Recherche Scientifique
1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various pyridinium derivatives and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
1-Methyl-4-((2-oxocyclohexyl)methyl)pyridinium iodide can be compared with other pyridinium salts, such as:
1-Methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide: This compound is used as a fluorescent dye and solvatochromic probe.
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: Known for its nonlinear optical properties and applications in photonic devices.
1-Methyl-4-(2-(3-methoxy-4-hydroxyphenyl)ethenyl)pyridinium iodide: Studied for its potential biological activities and structural properties.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of pyridinium salts in various fields of research.
Propriétés
Numéro CAS |
13642-29-0 |
|---|---|
Formule moléculaire |
C13H18INO |
Poids moléculaire |
331.19 g/mol |
Nom IUPAC |
2-[(1-methylpyridin-1-ium-4-yl)methyl]cyclohexan-1-one;iodide |
InChI |
InChI=1S/C13H18NO.HI/c1-14-8-6-11(7-9-14)10-12-4-2-3-5-13(12)15;/h6-9,12H,2-5,10H2,1H3;1H/q+1;/p-1 |
Clé InChI |
PBFCUBYTGNGAIA-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=C(C=C1)CC2CCCCC2=O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)
![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)
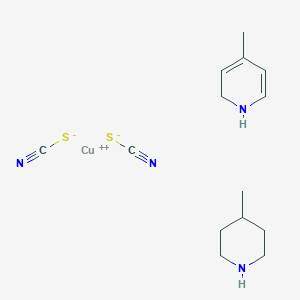
![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)
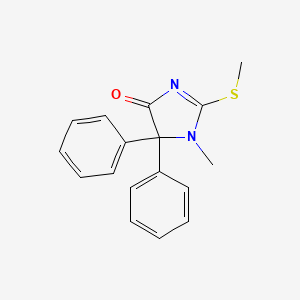
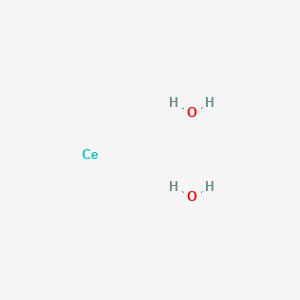
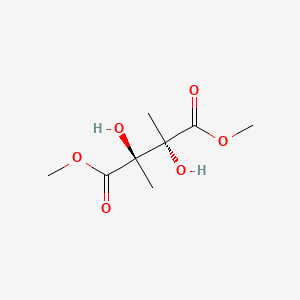
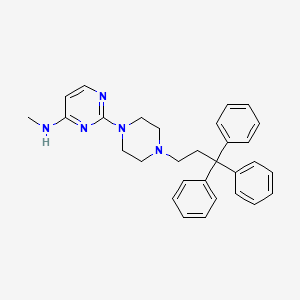
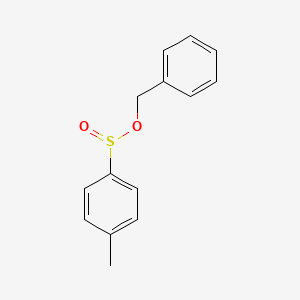
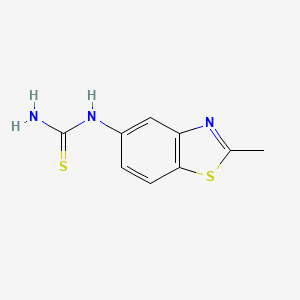

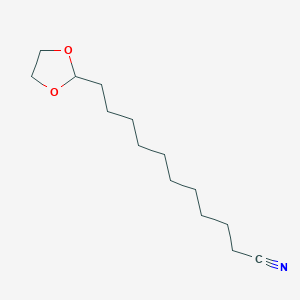
![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)
